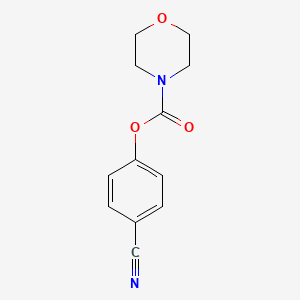
N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide, also known as TMB-4, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. TMB-4 is a sulfonamide derivative that has been shown to exhibit anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators such as cytokines and chemokines. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in microglial cells. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and neuroprotective properties. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in animal models of neurodegenerative diseases. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for diseases affecting the central nervous system. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and safety measures when handling N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide.
Future Directions
There are several future directions for the research on N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic effects in other diseases such as stroke and traumatic brain injury. Additionally, the development of N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective therapeutic agents.
Conclusion:
In summary, N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that has shown promising therapeutic potential in various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Its anti-inflammatory and neuroprotective properties make it a potential therapeutic agent for diseases affecting the central nervous system. Further research on its mechanism of action and potential therapeutic effects in other diseases could lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-isopropyl-2-methylpropylamine in the presence of a base. The reaction yields N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide as a white crystalline solid with a melting point of 120-122°C. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been studied extensively for its therapeutic potential in various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. In Alzheimer's disease, N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function in animal models. In Parkinson's disease, N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In multiple sclerosis, N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to reduce inflammation and demyelination in animal models.
properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2S/c1-10(2)15(11(3)4)17-20(18,19)16-13(6)8-12(5)9-14(16)7/h8-11,15,17H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMHHISYTPYSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)






![2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5875855.png)
